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Introduction
Maltase (EC 3.2.1.20), an α-glucosidase, is a critical enzyme in carbohydrate metabolism,

catalyzing the hydrolysis of the disaccharide α-maltose into two molecules of D-glucose.[1][2]

This enzymatic activity is vital in various biological systems, from microbial fermentation to

human digestion, where it is carried out by enzymes like maltase-glucoamylase (MGAM) and

sucrase-isomaltase (SI) in the small intestine.[2][3] The quantification of maltase activity is

essential for fundamental research, clinical diagnostics, and the development of therapeutic

agents targeting carbohydrate metabolism, such as inhibitors for managing diabetes.

These application notes provide detailed protocols for determining maltase activity by

quantifying the glucose produced from the hydrolysis of α-maltose. Two primary colorimetric

methods are presented: the 3,5-dinitrosalicylic acid (DNS) assay and the more specific coupled

glucose oxidase-peroxidase (GOPOD) assay.

Principle of the Assay
The determination of maltase activity is a two-step process. First, the maltase-containing

sample is incubated with its substrate, α-maltose, under optimal conditions (pH, temperature).

The enzyme catalyzes the hydrolysis of maltose into glucose. The second step involves the

quantification of the produced glucose, which is directly proportional to the maltase activity.
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Step 1: Enzymatic Reaction

Maltase catalyzes the following reaction:

α-Maltose + H₂O → 2 D-Glucose

Step 2: Glucose Quantification

Two common methods for glucose quantification are:

DNS Assay: This method detects the presence of reducing sugars. In an alkaline solution,

the 3,5-dinitrosalicylic acid (DNS) is reduced by the aldehyde group of glucose to 3-amino-5-

nitrosalicylic acid, resulting in a color change from yellow to reddish-brown, with the

absorbance measured at 540 nm.[1][4][5]

Coupled Glucose Oxidase-Peroxidase (GOPOD) Assay: This is a more specific enzymatic

method. Glucose oxidase catalyzes the oxidation of glucose to D-glucono-δ-lactone and

hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic substrate in the

presence of peroxidase to produce a colored product, which can be measured

spectrophotometrically.[6][7]

Data Presentation
Table 1: Representative Kinetic Parameters of Maltase
from Various Sources
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Enzyme
Source

Substrate
K_m
(mM)

V_max
(µmol/min
/mg)

Optimal
pH

Optimal
Temperat
ure (°C)

Referenc
e

Rabbit

Small

Intestine

Maltose 2.5 15.2 6.0 37 [1][4]

Bacillus

licheniformi

s

Maltose 5.2 25.8 6.5 45 [8]

Rat Small

Intestine
Maltose 4.26

0.72

(µmol/min/

cm)

~6.0 37 [9]

Human

ntMGAM
Maltose 1.1 ± 0.2 21 ± 1 (s⁻¹) 6.5 37 [3]

Table 2: Example Glucose Standard Curve Data (DNS
Method)

Glucose Concentration (mg/mL) Absorbance at 540 nm (Mean ± SD)

0.0 (Blank) 0.052 ± 0.005

0.2 0.215 ± 0.012

0.4 0.428 ± 0.015

0.6 0.635 ± 0.021

0.8 0.842 ± 0.025

1.0 1.055 ± 0.030

Table 3: Example Maltase Activity Calculation
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Sample
Absorbance at 540
nm

Glucose Produced
(mg/mL)*

Maltase Activity
(U/mL)**

Test Sample 1 0.532 0.464 0.79

Test Sample 2 0.789 0.712 1.22

Control (No Enzyme) 0.061 0.009 0.00

*Calculated from the linear regression of the standard curve in Table 2. **One unit (U) is

defined as the amount of enzyme that liberates 1.0 µmol of glucose from maltose per minute

under the assay conditions.
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Caption: Enzymatic hydrolysis of α-maltose to D-glucose by maltase.
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Caption: General experimental workflow for the maltase activity assay.

Experimental Protocols
Protocol 1: Maltase Activity Assay using the DNS
Method
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This protocol is robust and suitable for general use, though it may have lower specificity as the

DNS reagent reacts with all reducing sugars present in the sample.

A. Reagent Preparation

Maltase Reaction Buffer (50 mM Potassium Phosphate, pH 6.0): Dissolve potassium

phosphate, monobasic in deionized water to a concentration of 50 mM. Adjust the pH to 6.0

at 25°C with 1 M KOH.[6]

α-Maltose Substrate (50 mM): Dissolve maltose monohydrate in the Maltase Reaction Buffer

to a final concentration of 50 mM. Prepare fresh daily.[7]

DNS Reagent:

Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of deionized water with gentle heating.

Slowly add 30 g of sodium potassium tartrate tetrahydrate.

Add 20 mL of 2 N NaOH.

Adjust the final volume to 100 mL with deionized water. Store in a dark, airtight bottle at

room temperature.[10]

Glucose Standard Stock (1 mg/mL): Dissolve 100 mg of anhydrous D-glucose in 100 mL of

deionized water.

B. Sample Preparation (Example: Intestinal Mucosal Homogenate)

Excise the small intestine and flush with ice-cold saline (0.9% NaCl).[11]

Scrape the mucosa from the underlying tissue.[2]

Homogenize the mucosa in 4 volumes of ice-cold Maltase Reaction Buffer.

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

Collect the supernatant, which contains the maltase enzyme. Determine the protein

concentration using a standard method (e.g., Bradford assay).
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C. Assay Procedure

Standard Curve:

Prepare a series of glucose standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) by diluting

the Glucose Standard Stock with deionized water.

In a set of labeled test tubes, add 0.5 mL of each standard.

Add 0.5 mL of DNS reagent to each tube.

Incubate in a boiling water bath for 5-10 minutes.[5]

Cool the tubes to room temperature and add 4.0 mL of deionized water to each.

Measure the absorbance at 540 nm against the blank (0 mg/mL glucose).

Enzymatic Reaction and Quantification:

Set up three sets of tubes: "Test," "Sample Blank," and "Substrate Blank."

Test: Add 0.25 mL of α-Maltose Substrate and 0.25 mL of the enzyme sample.

Sample Blank: Add 0.25 mL of Maltase Reaction Buffer and 0.25 mL of the enzyme

sample.

Substrate Blank: Add 0.25 mL of α-Maltose Substrate and 0.25 mL of Maltase Reaction

Buffer.

Incubate all tubes at 37°C for 30 minutes.

Stop the reaction by adding 0.5 mL of DNS reagent to all tubes.

Incubate all tubes in a boiling water bath for 5-10 minutes.

Cool to room temperature and add 4.0 mL of deionized water.

Measure the absorbance at 540 nm.
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D. Calculation of Maltase Activity

Calculate the corrected absorbance for the test sample: ΔAbs = Abs_Test -

(Abs_Sample_Blank + Abs_Substrate_Blank)

Determine the concentration of glucose produced (in mg/mL) using the linear regression

equation from the glucose standard curve.

Calculate the maltase activity in Units/mL (µmol/min/mL): Activity (U/mL) = (Glucose

produced (mg/mL) / (180.16 g/mol * Incubation time (min) * Sample volume (mL))) * 1000

Note: 180.16 g/mol is the molecular weight of glucose. One molecule of maltose produces

two molecules of glucose; this is accounted for by measuring the total glucose produced.

Protocol 2: Maltase Activity Assay using the Coupled
Glucose Oxidase-Peroxidase (GOPOD) Method
This protocol offers higher specificity for glucose and is suitable for samples where other

reducing sugars may be present.[6][7]

A. Reagent Preparation

Maltase Reaction Buffer (100 mM MES, pH 6.5): Prepare a 100 mM 2-(N-

morpholino)ethanesulfonic acid (MES) buffer and adjust the pH to 6.5.[3]

α-Maltose Substrate (Variable Concentration): Dissolve α-maltose in the Maltase Reaction

Buffer to the desired final concentration (e.g., 2-40 mM for kinetic studies).[3]

GOPOD Reagent: Commercially available kits are recommended for consistency.

Alternatively, prepare a solution containing glucose oxidase, peroxidase, and a suitable

chromogen (e.g., o-dianisidine or 4-aminoantipyrone) in a suitable buffer (e.g., phosphate

buffer, pH 7.0).

Glucose Standard Stock (1 mg/mL): As described in Protocol 1.

B. Sample Preparation
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As described in Protocol 1, using the appropriate Maltase Reaction Buffer.

C. Assay Procedure

Standard Curve: Prepare a series of glucose standards in the Maltase Reaction Buffer. Add

the GOPOD reagent according to the manufacturer's instructions, incubate, and measure the

absorbance at the recommended wavelength (e.g., 505 nm).

Enzymatic Reaction and Quantification:

This can be performed in a 96-well plate for high-throughput analysis.[3]

Add 50 µL of the enzyme sample to wells.

Initiate the reaction by adding 50 µL of the α-Maltose Substrate.

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is

in the linear range.

Stop the reaction by adding a stop solution (if part of the GOPOD kit) or by proceeding

directly to the glucose detection step.

Add 100 µL of GOPOD reagent to each well.

Incubate at 37°C for 15-30 minutes, or as recommended by the kit manufacturer,

protected from light.

Measure the absorbance at the appropriate wavelength.

D. Calculation of Maltase Activity

Calculations are performed similarly to the DNS method, using the standard curve generated

with the GOPOD reagent to determine the amount of glucose produced.

Quality Control and Assay Validation
Linearity: Ensure the assay is linear over the range of enzyme concentrations and reaction

times used.
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Controls: Always include appropriate blanks (sample, substrate) and a positive control with

known maltase activity.

Precision: Determine intra- and inter-assay precision to ensure reproducibility. Coefficients of

variation (CV%) should typically be below 10-15%.[11]

Specificity: For the DNS method, be aware of potential interference from other reducing

sugars. The GOPOD method provides higher specificity for glucose.

By following these detailed protocols, researchers can accurately and reliably quantify maltase

activity in a variety of samples, facilitating advancements in both basic science and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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